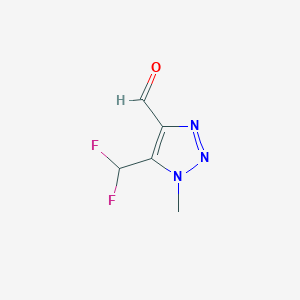

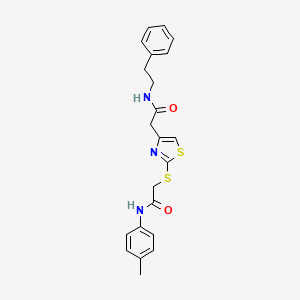

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

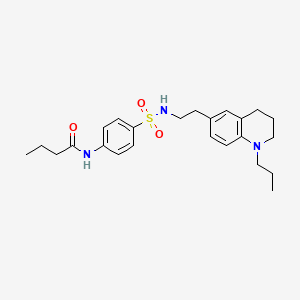

“5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a field of research that has seen significant advancements, particularly in processes based on X–CF2H bond formation .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar] .Applications De Recherche Scientifique

Antimicrobial Agents

A study by Bhat et al. (2016) detailed the synthesis of a new series of compounds through a Vilsmeier–Haack reaction approach, which showed a broad spectrum of antimicrobial activities. This indicates that derivatives of 1,2,3-triazole can serve as potential antimicrobial agents, showcasing the importance of such structures in developing new antibiotics and antifungal drugs. The compounds were evaluated for their antibacterial, antifungal, and antioxidant activities, with some showing moderate to good effectiveness. The antibacterial results were further supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Metallochromic Properties

Research on phenothiazine-containing cruciforms incorporating triazole structures, as reported by Hauck et al. (2007), demonstrated significant metallochromic properties when exposed to magnesium triflate or zinc triflate. These findings suggest applications in sensory technologies for metal cations, where the unique electronic structures of these compounds allow for spatially separated frontier molecular orbitals, enabling selective interaction with different metal ions (Hauck et al., 2007).

Tuberculosis Inhibitory Activity

A study by Costa et al. (2006) focused on the synthesis and structure-activity relationship (SAR) of N-substituted-phenyl-1,2,3-triazole derivatives, including those with a difluoromethyl group, against Mycobacterium tuberculosis. The research identified compounds with significant inhibitory activity, highlighting the potential of triazole derivatives in treating tuberculosis. This emphasizes the role of such chemical structures in developing new therapeutic agents against infectious diseases (Costa et al., 2006).

Novel Synthesis Approaches

Zhang et al. (2013) reported a novel synthesis method for 1,4,5-trisubstituted 1,2,3-triazoles, including those with difluoromethyl groups, via a one-pot three-component reaction. This methodology showcases the versatility of triazole derivatives in chemical synthesis, offering a pathway to a wide range of compounds with potential applications in medicinal chemistry and materials science (Zhang et al., 2013).

Orientations Futures

The future directions in the field of difluoromethylation include the development of more efficient synthetic electrophilic fluorination processes through kinetic understanding . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting departure in this field .

Propriétés

IUPAC Name |

5-(difluoromethyl)-1-methyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h2,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKUDMMLCJDHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)

![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)